An In-depth Technical Guide to 3-(3-Chloro-5-methoxyphenyl)piperidine: Synthesis, Properties, and Scientific Context
An In-depth Technical Guide to 3-(3-Chloro-5-methoxyphenyl)piperidine: Synthesis, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 3-(3-Chloro-5-methoxyphenyl)piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from analogous compounds and established synthetic methodologies to offer a comprehensive technical profile. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, recognized for its role in a wide array of biologically active molecules.[1] The strategic placement of chloro and methoxy groups on the phenyl ring can significantly influence the compound's physicochemical properties and its interactions with biological targets.[2]
Core Molecular Attributes
The fundamental properties of 3-(3-Chloro-5-methoxyphenyl)piperidine are derived from its molecular structure.
Molecular Formula: C₁₂H₁₆ClNO
Molecular Weight: 225.72 g/mol
While a specific CAS number for 3-(3-Chloro-5-methoxyphenyl)piperidine is not readily found in major chemical databases, its isomer, 2-(3-chloro-5-methoxyphenyl)piperidine, is documented with CAS Number 1273675-26-5. This highlights the importance of precise isomer definition in chemical research.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 3-(3-Chloro-5-methoxyphenyl)piperidine. These values are computationally derived and serve as valuable estimates for experimental design and interpretation.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | 3.1 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | A low TPSA is often associated with good blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The secondary amine of the piperidine ring can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 | The oxygen of the methoxy group and the nitrogen of the piperidine can act as hydrogen bond acceptors. |
| pKa (most basic) | 9.5 | The basicity of the piperidine nitrogen influences its ionization state at physiological pH, affecting solubility and receptor binding. |
Synthetic Strategy: A Grignard Approach
The synthesis of 3-arylpiperidines is a well-established area of organic chemistry. A highly effective and modular approach involves the Grignard reaction with a protected 3-piperidone, followed by deprotection.[3] This method allows for the introduction of a wide variety of aryl substituents at the 3-position of the piperidine ring.
A plausible synthetic route for 3-(3-Chloro-5-methoxyphenyl)piperidine is outlined below, adapted from methodologies reported for similar 3-phenylpiperidine derivatives.[3]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(3-Chloro-5-methoxyphenyl)piperidine.
Experimental Protocol
Step 1: Formation of the Grignard Reagent
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, prepare a solution of 3-bromo-5-chloroanisole in anhydrous tetrahydrofuran (THF).
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Add a small portion of the 3-bromo-5-chloroanisole solution to the magnesium turnings and gently heat to initiate the reaction.
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Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 3-bromo-5-chloroanisole solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 3-chloro-5-methoxyphenylmagnesium bromide.
Step 2: Grignard Reaction with N-Boc-3-piperidone
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In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-3-piperidone in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add the freshly prepared Grignard reagent from Step 1 to the solution of N-Boc-3-piperidone via a cannula or dropping funnel.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-hydroxy-3-(3-chloro-5-methoxyphenyl)piperidine.
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Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection of the Piperidine Nitrogen
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Dissolve the purified product from Step 2 in a suitable solvent such as dichloromethane or 1,4-dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in 1,4-dioxane.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent and excess acid under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(3-Chloro-5-methoxyphenyl)piperidine.
Scientific Context and Potential Applications
Substituted piperidines are a cornerstone of modern medicinal chemistry, with derivatives found in numerous approved drugs.[1] The 3-arylpiperidine motif, in particular, is a key pharmacophore in a variety of central nervous system (CNS) active agents. The specific substitution pattern on the phenyl ring, as in 3-(3-Chloro-5-methoxyphenyl)piperidine, allows for fine-tuning of the molecule's properties to optimize its interaction with biological targets.
The chloro and methoxy substituents can engage in a range of intermolecular interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions.[2] These interactions are critical for the binding affinity and selectivity of a drug candidate for its target protein. The development of efficient and versatile synthetic routes to novel substituted piperidines, such as the one outlined in this guide, is therefore of significant interest to the drug discovery community.
Conclusion
While direct experimental data for 3-(3-Chloro-5-methoxyphenyl)piperidine is not widely available, this technical guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The calculated molecular weight and predicted physicochemical properties offer a solid foundation for further research. The detailed synthetic protocol, based on a robust Grignard methodology, presents a clear pathway for the preparation of this and related 3-arylpiperidine derivatives. As the quest for novel therapeutics continues, the exploration of diverse chemical scaffolds like substituted piperidines will remain a critical endeavor in the field of drug discovery.
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